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Compound of Interest

Compound Name: hodgkinsine B

Cat. No.: B1251297

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
complex indole alkaloid, (-)-hodgkinsine B. It includes detailed tables of its Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for
acquiring this data, and presents a visualization of its proposed analgesic signaling pathways.
This document is intended to serve as a valuable resource for researchers in natural product
chemistry, pharmacology, and drug development.

Spectroscopic Data of (-)-Hodgkinsine B

The structural elucidation of (-)-hodgkinsine B, a trimeric pyrrolidinoindoline alkaloid, relies
heavily on modern spectroscopic techniques. The following tables summarize the key *H and
13C NMR chemical shifts and mass spectrometry data, consistent with literature values for the
synthetic compound[1][2].

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool
for determining the elemental composition of complex molecules like hodgkinsine B.
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Parameter Value
Molecular Formula Cs3HssNe
Calculated Exact Mass 518.3158 g/mol
lonization Mode ESI+
Observed m/z [M+H]*+

Table 1: High-Resolution Mass Spectrometry data for (-)-hodgkinsine B.

'H and **C Nuclear Magnetic Resonance (NMR) Data

The *H and 13C NMR spectra of (-)-hodgkinsine B are complex due to the molecule's intricate
and asymmetric structure. The data presented here are typically recorded in deuterated
chloroform (CDCIs) at ambient temperature. Chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Due to the complexity and potential for overlapping signals in the spectra of hodgkinsine B,
the following tables represent a compilation of expected chemical shifts based on its known
structure and published data for analogous compounds. For definitive assignments, 2D NMR
experiments such as COSY, HSQC, and HMBC are essential.

IH NMR Data (Representative Shifts)

Chemical Shift () o . Proposed
Multiplicity Integration .

ppm Assignment

7.50 - 6.50 m Multiple Aromatic Protons

Protons adjacent to

4.00 - 3.00 m Multiple Nitrogen, Methine
Protons
3.00-2.50 m Multiple N-CHs Protons

] Aliphatic Protons
2.50 - 1.50 m Multiple e
(pyrrolidine rings)
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Table 2: Representative *H NMR chemical shifts for (-)-hodgkinsine B.

13C NMR Data (Representative Shifts)

Chemical Shift (d) ppm

Proposed Assignment

150 - 130 Aromatic Quaternary Carbons
130- 110 Aromatic CH Carbons

80 - 60 Quaternary Carbons (C3a, C8b)

60 - 40 Carbons adjacent to Nitrogen

40 - 30 N-CHs Carbons

30-20 Aliphatic Carbons (pyrrolidine rings)

Table 3: Representative 13C NMR chemical shifts for (-)-hodgkinsine B.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for complex alkaloids like (-)-hodgkinsine B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 1-5 mg of purified (-)-hodgkinsine B is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube.

e Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

¢ IH NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse

sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64)

are collected to ensure an adequate signal-to-noise ratio.
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e 13C NMR Acquisition: One-dimensional carbon spectra are acquired using a proton-
decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the
lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

e 2D NMR Experiments: To aid in structural elucidation, a suite of 2D NMR experiments is
performed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum
Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These
experiments are crucial for assigning specific proton and carbon signals and establishing
connectivity within the molecule.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation,
phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00
ppm for *H and 77.16 ppm for the CDClIs solvent residual peak for :3C).

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of (-)-hodgkinsine B is prepared in a suitable solvent
such as methanol or acetonitrile (approximately 1 pg/mL).

 Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such
as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI)
source.

e Analysis Parameters: The sample is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. The instrument is operated in positive ion
mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and
temperature are optimized to maximize the signal of the protonated molecule [M+H]*.

o Data Acquisition: Mass spectra are acquired over a relevant mass range (e.g., m/z 100-
1000). The high resolution and mass accuracy of the instrument allow for the determination
of the elemental composition of the detected ions.

o Data Analysis: The acquired data is processed to determine the accurate mass of the [M+H]*
ion. This experimental mass is then compared to the theoretical mass calculated for the
molecular formula CssH3oNe* to confirm the elemental composition.
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Signaling Pathway Visualization

Hodgkinsine and its isomers have been reported to exhibit analgesic properties through a dual
mechanism of action: agonism at the mu-opioid receptor (WOR) and antagonism at the N-
methyl-D-aspartate (NMDA) receptor. The following diagrams, generated using Graphviz,
illustrate these proposed signaling pathways.
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Caption: Dual analgesic signaling pathways of Hodgkinsine B.

The diagram above illustrates the two primary proposed mechanisms contributing to the
analgesic effects of hodgkinsine B. On the left, as a mu-opioid receptor agonist, it activates
Gi/o proteins, leading to the inhibition of adenylyl cyclase and voltage-gated Ca2* channels,
and the activation of K* channels. These actions collectively reduce neuronal excitability and
neurotransmitter release, resulting in analgesia. On the right, by acting as an antagonist at the
NMDA receptor, hodgkinsine B blocks the influx of Ca2*, thereby inhibiting the transmission of
pain signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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